N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- N-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is unique due to the presence of the ethyl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C10H10N4OS |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N4OS/c1-2-8-13-14-10(16-8)12-9(15)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H,12,14,15) |
InChI Key |
UWVJGURUNHDMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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